molecular formula C20H18N2O5S2 B11540416 2-(4-Methoxy-3-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)-1,3-thiazolidine

2-(4-Methoxy-3-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)-1,3-thiazolidine

Cat. No.: B11540416
M. Wt: 430.5 g/mol
InChI Key: TZDLYVWNKSZZCH-UHFFFAOYSA-N
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Description

2-(4-METHOXY-3-NITROPHENYL)-3-(NAPHTHALENE-2-SULFONYL)-1,3-THIAZOLIDINE is a complex organic compound that belongs to the class of thiazolidines. This compound is characterized by the presence of a thiazolidine ring, a naphthalene sulfonyl group, and a methoxy-nitrophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXY-3-NITROPHENYL)-3-(NAPHTHALENE-2-SULFONYL)-1,3-THIAZOLIDINE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thiocarbonyl compound under acidic conditions to form the thiazolidine ring.

    Introduction of the Naphthalene Sulfonyl Group: The naphthalene sulfonyl group is introduced through a sulfonylation reaction, where a naphthalene derivative reacts with a sulfonyl chloride in the presence of a base.

    Attachment of the Methoxy-Nitrophenyl Group: This step involves the nitration of a methoxybenzene derivative followed by its coupling with the thiazolidine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXY-3-NITROPHENYL)-3-(NAPHTHALENE-2-SULFONYL)-1,3-THIAZOLIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic aromatic substitution can be performed using strong nucleophiles such as sodium methoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(4-METHOXY-3-NITROPHENYL)-3-(NAPHTHALENE-2-SULFONYL)-1,3-THIAZOLIDINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-METHOXY-3-NITROPHENYL)-3-(NAPHTHALENE-2-SULFONYL)-1,3-THIAZOLIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHOXY-3-NITROPHENYL)-3-(NAPHTHALENE-2-SULFONYL)-1,3-THIAZOLIDINE shares similarities with other thiazolidine derivatives, such as:
    • 2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE
    • 3-(NAPHTHALENE-2-SULFONYL)-1,3-THIAZOLIDINE

Uniqueness

The uniqueness of 2-(4-METHOXY-3-NITROPHENYL)-3-(NAPHTHALENE-2-SULFONYL)-1,3-THIAZOLIDINE lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the naphthalene sulfonyl group and the methoxy-nitrophenyl group in the same molecule allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18N2O5S2

Molecular Weight

430.5 g/mol

IUPAC Name

2-(4-methoxy-3-nitrophenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine

InChI

InChI=1S/C20H18N2O5S2/c1-27-19-9-7-16(13-18(19)22(23)24)20-21(10-11-28-20)29(25,26)17-8-6-14-4-2-3-5-15(14)12-17/h2-9,12-13,20H,10-11H2,1H3

InChI Key

TZDLYVWNKSZZCH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)[N+](=O)[O-]

Origin of Product

United States

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